molecular formula C9H12O2 B129009 2,5-Dimethoxy-d6-4-methyl-benzene CAS No. 58262-06-9

2,5-Dimethoxy-d6-4-methyl-benzene

Cat. No. B129009
CAS RN: 58262-06-9
M. Wt: 158.23 g/mol
InChI Key: IQISOVKPFBLQIQ-XERRXZQWSA-N
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Description

“2,5-Dimethoxy-d6-4-methyl-benzene” is a biochemical compound with the molecular formula C9H6D6O2 and a molecular weight of 158.23 . It is also known by alternate names such as “2,5-Di(methoxy-d3)toluene” and "1,4-Di(methoxy-d3)-2-methyl-benzene" . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethoxy-d6-4-methyl-benzene” is represented by the formula C9H6D6O2 . The compound has a molecular weight of 158.23 . Geometry optimization calculations have been made for the two possible isomers as cis and trans of a related compound DDPIMB using the DFT/B3LYP/6-311++G (d,p) level of theory .

properties

IUPAC Name

2-methyl-1,4-bis(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQISOVKPFBLQIQ-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-d6-4-methyl-benzene

Synthesis routes and methods

Procedure details

A mixture of 12 g of methylhydroquinone, 45 g of potassium carbonate and 45 g of dimethyl sulphate in 300 ml of anhydrous acetone is heated to reflux for 4 days. After cooling, the reaction mixture is filtered and the filtrate is evaporated under vacuum. The residue is taken up in 150 ml of concentrated aqueous ammonia, the mixture is left stirring for 2 hours, diluted with water and extracted with DCM, the organic phase is dried over magnesium sulphate and the solvent is evaporated off under vacuum. The residue is chromatographed on silica H, eluting with a heptane/DCM (50:50; v/v) mixture. 12 g of the expected product are obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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